6-Heptadecanol

説明

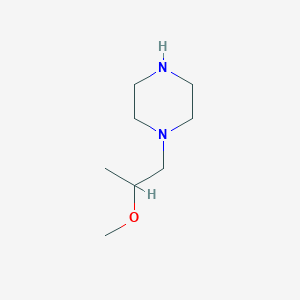

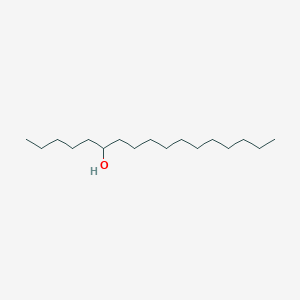

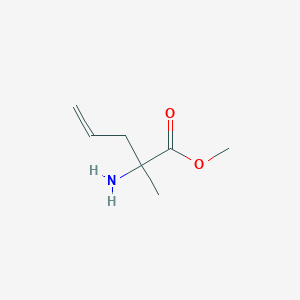

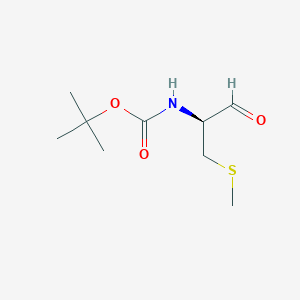

6-Heptadecanol, also known as heptadecan-6-ol, is a secondary fatty alcohol that is heptadecane substituted by a hydroxy group at position 6 . It has a molecular formula of C17H36O and a molecular weight of 256.5 g/mol .

Molecular Structure Analysis

The molecular structure of 6-Heptadecanol consists of a long hydrocarbon chain with a hydroxyl group at the sixth carbon atom . The InChI representation of the molecule is InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCC(CCCCC)O .

Physical And Chemical Properties Analysis

6-Heptadecanol has a density of 0.8±0.1 g/cm³, a boiling point of 318.2±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 64.9±6.0 kJ/mol and a flash point of 122.0±7.1 °C . The molecule has one hydrogen bond donor and one hydrogen bond acceptor .

科学的研究の応用

Reduction of Water Evaporation : Katsaros and Garrett (1982) found that 6-Heptadecanol reduces evaporation and impacts heat flux and near-surface temperature structure in water. This finding suggests its potential use in controlling water evaporation in various settings (Katsaros & Garrett, 1982).

Enantiomeric Separation in Pharmaceuticals : Vincent and Vigh (1998) identified the usefulness of a derivative of 6-Heptadecanol, specifically heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin, as a chiral resolving agent for the nonaqueous capillary electrophoretic separation of enantiomers of weak base pharmaceuticals (Vincent & Vigh, 1998).

Tracer for Fatty Acid Imaging : Research by Savisto et al. (2018) and DeGrado et al. (1991) has shown that derivatives of 6-Heptadecanol, such as 14-(R,S)-[18 F]fluoro-6-thia-heptadecanoic acid, are effective tracers for fatty acid imaging in positron emission tomography, a technique used in medical imaging (Savisto et al., 2018), (DeGrado, Coenen, & Stocklin, 1991).

Clinical Applications : Mertens et al. (1984) discussed the use of 17-I-123-heptadecanoic acid, a derivative of 6-Heptadecanol, in a sterile human serum albumin solution for radioiodine labeling, indicating its clinical relevance (Mertens et al., 1984).

Pheromone Synthesis : Dawson et al. (1990) demonstrated the synthesis of 6-acetoxy-5-hexadecanolide, a mosquito oviposition pheromone, using a method that could be adapted for analogs of 6-Heptadecanol. They found that a highly fluorinated analog retains high biological activity (Dawson et al., 1990).

Ice Nucleation : Ochshorn and Cantrell (2006) observed ice nucleation in water covered by heptadecanol, with a continuous spectral shift from liquid to ice water as temperature increased, indicating potential applications in understanding ice formation processes (Ochshorn & Cantrell, 2006).

Boron Neutron Capture Therapy : Nakamura et al. (2004) synthesized a nido-carborane cluster lipid from heptadecanol, which is a potential lipid for use in boron neutron capture therapy, a type of cancer treatment (Nakamura et al., 2004).

Study of Thermodynamics and Phase Transitions : Research by Nagrimanov et al. (2020) and Ventolà et al. (2002) focused on the thermodynamics of phase transitions of long-chain linear alcohols, including 6-Heptadecanol, providing insights into the physical properties of these substances (Nagrimanov et al., 2020), (Ventolà et al., 2002).

特性

IUPAC Name |

heptadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGITVGTVVWLRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303483 | |

| Record name | 6-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Heptadecanol | |

CAS RN |

112283-13-3 | |

| Record name | 6-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)

![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)